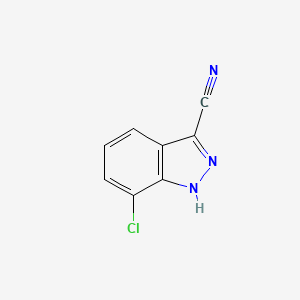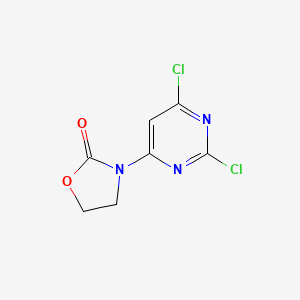
3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an oxazolidinone ring
Méthodes De Préparation
The synthesis of 3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one typically involves the reaction of 2,4-dichloropyrimidine with an appropriate oxazolidinone precursor. One common method involves dissolving 2,4-dichloropyrimidine in a solvent such as dimethylformamide (DMF) and reacting it with an oxazolidinone derivative under controlled temperature conditions. For example, heating the mixture at 65°C for a few hours can facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Formation of Derivatives: The oxazolidinone ring can be modified to form various derivatives, which can be explored for different biological activities
Applications De Recherche Scientifique
3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one has been extensively studied for its potential as an inhibitor of isocitrate dehydrogenase 1 (IDH1), an enzyme involved in the tricarboxylic acid cycle. Inhibitors of IDH1 have shown promise in the treatment of various cancers, including glioma, gastric cancer, and colorectal cancer . The compound’s ability to inhibit IDH1 makes it a valuable candidate for the development of novel anticancer drugs .
Mécanisme D'action
The mechanism of action of 3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one involves its interaction with the active site of IDH1. By binding to the enzyme, the compound inhibits its activity, thereby disrupting the metabolic pathways that are crucial for the growth and survival of cancer cells. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one include other oxazolidinone derivatives that also target IDH1. These compounds may vary in their substitution patterns on the pyrimidine and oxazolidinone rings, leading to differences in their biological activities and pharmacokinetic properties. Some notable similar compounds include:
- 3-(2-Chloropyrimidin-4-yl)oxazolidin-2-one
- 3-(2,4-Dichloropyrimidin-4-yl)oxazolidin-2-one
- 3-(2,6-Dichloropyrimidin-4-yl)-4-ethyloxazolidin-2-one .
These compounds are studied for their potential as enzyme inhibitors and their applications in medicinal chemistry.
Propriétés
Formule moléculaire |
C7H5Cl2N3O2 |
|---|---|
Poids moléculaire |
234.04 g/mol |
Nom IUPAC |
3-(2,6-dichloropyrimidin-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H5Cl2N3O2/c8-4-3-5(11-6(9)10-4)12-1-2-14-7(12)13/h3H,1-2H2 |
Clé InChI |
SVQWZNJFNJLYAS-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N1C2=CC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


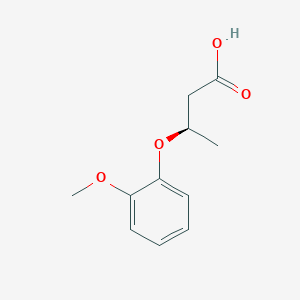

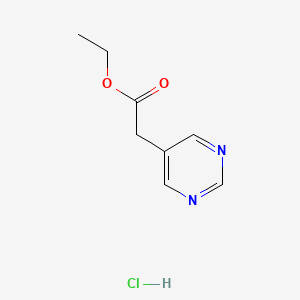

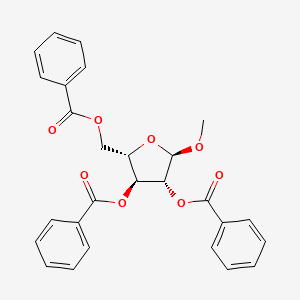
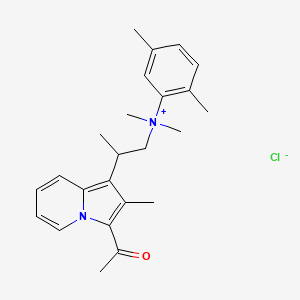
![N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
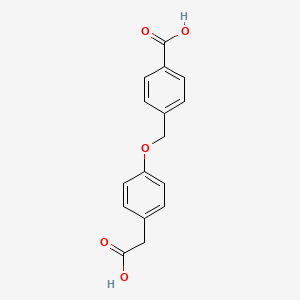




![Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
